Tetrakis(trimethylsilyl)methane
Overview
Description
Tetrakis(trimethylsilyl)methane is an organic compound with the chemical formula C₁₃H₃₆Si₄. It consists of four trimethylsilyl (Si(CH₃)₃) groups bonded to a central carbon atom. This compound is notable for its extreme steric crowding, which is made possible by the longer silicon-carbon bonds compared to its all-carbon equivalent, tetra-tert-butylmethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsilyl)methane can be synthesized through the reaction of carbon tetrachloride or carbon tetrabromide with trimethylchlorosilane in anhydrous tetrahydrofuran in the presence of lithium . Another method involves the reaction of this compound with tert-butyllithium in tetramethylethylenediamine to yield (Me₃Si)₃CSiMe₂CH₂Li .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves the use of organosilicon chemistry techniques under controlled laboratory conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(trimethylsilyl)methane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with tert-butyllithium to form lithium derivatives.
Oxidation and Reduction Reactions: Specific details on oxidation and reduction reactions are limited, but the compound’s reactivity is influenced by the steric hindrance of the trimethylsilyl groups.
Common Reagents and Conditions:
Reagents: tert-Butyllithium, trimethylchlorosilane, carbon tetrachloride, carbon tetrabromide.
Conditions: Anhydrous conditions, typically in tetrahydrofuran or tetramethylethylenediamine solvents.
Major Products Formed:
Lithium Derivatives: (Me₃Si)₃CSiMe₂CH₂Li.
Scientific Research Applications
Tetrakis(trimethylsilyl)methane has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of tetrakis(trimethylsilyl)methane is primarily related to its steric hindrance and the stability of the silicon-carbon bonds. The trimethylsilyl groups provide significant steric protection to the central carbon atom, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- Neopentane
- Tetraethylmethane
- Tetravinylmethane
- Tetraethynylmethane
- Tetracyclopropylmethane
- Tetraphenylmethane
Uniqueness: Tetrakis(trimethylsilyl)methane is unique due to the presence of four bulky trimethylsilyl groups, which provide extreme steric hindrance. This characteristic distinguishes it from other similar compounds, such as neopentane and tetraethylmethane, which do not have the same level of steric protection .
Properties
IUPAC Name |
trimethyl-[tris(trimethylsilyl)methyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H36Si4/c1-14(2,3)13(15(4,5)6,16(7,8)9)17(10,11)12/h1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGTTYMWWMWERB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H36Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061436 | |
Record name | Silane, methanetetrayltetrakis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-64-4 | |
Record name | 1,1′,1′′,1′′′-Methanetetrayltetrakis[1,1,1-trimethylsilane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1066-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrakis(trimethylsilyl)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, 1,1',1'',1'''-methanetetrayltetrakis[1,1,1-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, methanetetrayltetrakis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanetetrayltetrakis[trimethylsilane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAKIS(TRIMETHYLSILYL)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TZD3Y8WWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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